3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
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Overview
Description
3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves multicomponent reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another approach is the Bischler-Napieralski reaction, which also involves cyclization but under different conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, often in the presence of a catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A constrained analog of phenylalanine, known for its presence in peptide-based drugs.
1,2,3,4-Tetrahydroisoquinoline: A parent compound with broad applications in medicinal chemistry.
Uniqueness: 3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and for studying structure-activity relationships in medicinal chemistry .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-5-8-3-2-4-9(11(13)14)10(8)6-12-7/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
InChI Key |
SIMCWOBXDYYSSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
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